アトモキセチン

概要

説明

トモキセチンは、アトモキセチンとしても知られており、主に注意欠陥多動性障害(ADHD)の治療に使用される選択的ノルエピネフリン再取り込み阻害剤(NRI)です。これは、ストラテラという商品名で販売されています。 ADHDの伝統的な覚醒剤とは異なり、トモキセチンは非覚醒剤であり、覚醒剤にうまく反応しない可能性のある患者や覚醒剤の使用に禁忌がある患者にとってユニークな選択肢となっています .

科学的研究の応用

Tomoxetine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study selective norepinephrine reuptake inhibition.

Biology: Investigated for its effects on neurotransmitter systems, particularly norepinephrine and dopamine.

Industry: Utilized in the development of non-stimulant medications for ADHD and related disorders.

作用機序

トモキセチンは、シナプス前ノルエピネフリントランスポーター(NET)を選択的に阻害することにより効果を発揮し、脳全体のノルエピネフリンの再取り込みを防ぎます。 これにより、注意力や記憶に関与する前頭前皮質などの特定の脳領域におけるノルエピネフリンとドーパミンの細胞外濃度が上昇します . さらに、トモキセチンは、セロトニントランスポーター(SERT)に結合し、N-メチル-D-アスパラギン酸(NMDA)受容体を阻害することが示されており、グルタミン酸作動系がその作用機序に役割を果たしていることを示唆しています .

類似の化合物との比較

類似の化合物

メチルフェニデート: ADHDの治療に一般的に使用される覚醒剤です。トモキセチンとは異なり、主に脳内のドーパミンレベルを上昇させます。

デキストロアンフェタミン: ADHDに使用される別の覚醒剤で、ドーパミンとノルエピネフリンのレベルも上昇させます。

グアンファシン: ADHDの治療に使用されるアルファ-2アドレナリン受容体に作用する非覚醒剤です。

トモキセチンの独自性

トモキセチンは、非覚醒剤であり、ノルエピネフリン再取り込みを選択的に阻害するという点で、ADHD薬の中でユニークです。 これは、覚醒剤を耐えられない患者や覚醒剤の使用に禁忌がある患者にとって貴重な選択肢となっています .

生化学分析

Biochemical Properties

Tomoxetine plays a significant role in biochemical reactions by inhibiting the norepinephrine transporter (NET), which prevents the reuptake of norepinephrine into presynaptic neurons. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. Tomoxetine also interacts with other biomolecules, including the serotonin transporter (SERT) and the N-methyl-D-aspartate (NMDA) receptor . These interactions contribute to its therapeutic effects and influence various biochemical pathways.

Cellular Effects

Tomoxetine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Tomoxetine increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is associated with improved attention and executive function . Additionally, Tomoxetine’s interaction with the NMDA receptor suggests a role in modulating glutamatergic neurotransmission, which may impact synaptic plasticity and cognitive function .

Molecular Mechanism

The molecular mechanism of Tomoxetine involves its binding to the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Tomoxetine also binds to the serotonin transporter (SERT) and blocks the NMDA receptor, indicating its involvement in serotonergic and glutamatergic neurotransmission . These interactions contribute to its therapeutic effects in managing ADHD symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tomoxetine change over time. Studies have shown that initial responses to Tomoxetine may be apparent within one week of treatment, but robust responses often build gradually over several weeks . The stability and degradation of Tomoxetine in laboratory settings are influenced by its metabolic pathways, primarily involving cytochrome P450 (CYP) 2D6 . Long-term effects on cellular function have been observed, with sustained improvements in attention and executive function over extended treatment periods .

Dosage Effects in Animal Models

The effects of Tomoxetine vary with different dosages in animal models. In studies using spontaneously hypertensive rats (SHR), a model for ADHD, Tomoxetine at a dose of 1 mg/kg/day showed significant improvements in motor activity compared to lower doses . Higher doses of Tomoxetine have been associated with dose-dependent decreases in dopamine D2 receptor expression in specific brain regions, such as the prefrontal cortex, striatum, and hypothalamus . High doses may also lead to adverse effects, including increased risk of cardiovascular events .

Metabolic Pathways

Tomoxetine is primarily metabolized by cytochrome P450 (CYP) 2D6, which catalyzes its aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . The primary oxidative metabolite, 4-hydroxyatomoxetine, is subsequently glucuronidated and excreted in urine . The activity of CYP2D6 varies among individuals, leading to differences in Tomoxetine’s pharmacokinetics and therapeutic response . Additionally, other enzymes, such as CYP2E1 and CYP3A, contribute to its metabolism in individuals with lower CYP2D6 activity .

Transport and Distribution

Tomoxetine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours . It has a high volume of distribution, indicating extensive distribution in body tissues . Tomoxetine is highly bound to plasma proteins, primarily albumin, which affects its transport and distribution within cells and tissues . The steady-state volume of distribution is approximately 0.85 L/kg .

Subcellular Localization

The subcellular localization of Tomoxetine is influenced by its interactions with specific transporters and binding proteins. Tomoxetine’s binding to the norepinephrine transporter (NET) and serotonin transporter (SERT) suggests its localization at synaptic terminals where these transporters are expressed . Additionally, its interaction with the NMDA receptor indicates potential localization at postsynaptic sites involved in glutamatergic neurotransmission . These interactions and localizations contribute to Tomoxetine’s therapeutic effects on neurotransmission and cognitive function.

準備方法

合成ルートと反応条件

トモキセチンは、いくつかの方法で合成できます。一般的な合成ルートの1つは、N-メチル-3-ヒドロキシ-3-フェニルプロピルアミンと2-フルオロトルエンを塩基の存在下で反応させることです。 この反応により、トモキセチンが主生成物として生成されます . 別の方法は、アルカリとN-メチル-3-ヒドロキシ-3-フェニルプロピルアミンを加熱して混合物を形成し、その後2-フルオロトルエンを加えることです .

工業生産方法

トモキセチンの工業生産は、通常、前述の方法を用いた大規模合成を伴います。このプロセスは、高収率と高純度のために最適化されており、最終製品が医薬品規格を満たすことが保証されています。 反応条件は、不純物を最小限に抑え、合成の効率を最大限に高めるように注意深く制御されます .

化学反応の分析

反応の種類

トモキセチンは、次のようないくつかの種類の化学反応を起こします。

酸化: 生成される主な酸化代謝物は、4-ヒドロキシ-トモキセチンであり、これは急速にグルクロン酸抱合されます.

置換: トモキセチンは、p-クロラニルや2,3-ジクロロ-5,6-ジシアノ-p-ベンゾキノンなどのキノン系π受容体と電荷移動錯体を形成できます.

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。

置換: 条件は、通常、アセトニトリルなどの溶媒と、p-クロラニルやDDQなどの試薬の使用を伴います。

生成される主な生成物

酸化: 主な生成物は4-ヒドロキシ-トモキセチンです。

置換: 主な生成物は、キノン系π受容体との電荷移動錯体です。

科学研究への応用

トモキセチンは、科学研究に幅広い応用があります。

化学: 選択的ノルエピネフリン再取り込み阻害の研究におけるモデル化合物として使用されます。

生物学: 神経伝達物質系、特にノルエピネフリンとドーパミンへの影響について調査されています。

類似化合物との比較

Similar Compounds

Methylphenidate: A stimulant medication commonly used to treat ADHD. Unlike Tomoxetine, it primarily increases dopamine levels in the brain.

Dextroamphetamine: Another stimulant used for ADHD, which also increases dopamine and norepinephrine levels.

Guanfacine: A non-stimulant medication that acts on alpha-2 adrenergic receptors, used for ADHD treatment.

Uniqueness of Tomoxetine

Tomoxetine is unique among ADHD medications due to its non-stimulant nature and selective inhibition of norepinephrine reuptake. This makes it a valuable option for patients who may not tolerate stimulant medications or have contraindications for their use .

生物活性

Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), is primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) in children, adolescents, and adults. This compound has garnered significant attention due to its unique pharmacological profile and its effects on various biological systems. This article delves into the biological activity of atomoxetine, highlighting its pharmacokinetics, therapeutic effects, adverse events, and case studies that illustrate its clinical applications.

Pharmacokinetics

Atomoxetine's pharmacokinetics are notably influenced by genetic polymorphisms in the cytochrome P450 2D6 enzyme (CYP2D6), which is responsible for its metabolism. The variability in CYP2D6 activity can lead to significant differences in drug exposure among individuals:

- Metabolism : Atomoxetine is metabolized primarily by CYP2D6, with a major metabolite being 4-hydroxyatomoxetine. This metabolite exhibits equipotent norepinephrine transporter inhibition but circulates at much lower concentrations compared to atomoxetine itself .

- Absorption and Distribution : After oral administration, atomoxetine reaches peak plasma concentrations (T_max) within approximately 1 hour for extensive metabolizers (EMs) and about 2.5 hours for poor metabolizers (PMs). The bioavailability of atomoxetine is high, with minimal differences noted between capsule and solution formulations .

Table 1: Pharmacokinetic Parameters of Atomoxetine

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

|---|---|---|

| T_max (hours) | ~1.0 | ~2.5 |

| Bioavailability | High | High |

| Major Metabolite | 4-Hydroxyatomoxetine | 4-Hydroxyatomoxetine |

Therapeutic Effects

Atomoxetine has been shown to effectively manage symptoms of ADHD. Clinical trials indicate that it improves attention and reduces impulsivity:

- Efficacy : A double-blind study involving 171 children and adolescents demonstrated that atomoxetine significantly outperformed placebo in reducing ADHD symptoms, with a treatment effect size of 0.71 .

- Long-term Outcomes : Sustained effects were observed late in the day, indicating prolonged therapeutic benefits .

Adverse Events

While atomoxetine is generally well-tolerated, it is associated with some adverse events:

- Common Side Effects : These include decreased appetite, fatigue, upset stomach, and dizziness. Most adverse events reported were mild to moderate in severity and resolved within a few weeks .

- Case Study : A notable case involved an 8-year-old girl who developed a maculopapular rash after starting atomoxetine. This reaction was attributed directly to the medication, leading to its discontinuation .

Table 2: Reported Adverse Events Associated with Atomoxetine

| Adverse Event | Frequency (%) |

|---|---|

| Decreased appetite | 12.5 |

| Fatigue | 21.9 |

| Upset stomach | 14.1 |

| Dizziness | 0.0 |

Case Studies

Recent case studies have expanded the understanding of atomoxetine's potential beyond ADHD:

- Chronic Pain Management : A study reported significant improvements in chronic pain and PTSD symptoms in a patient diagnosed with comorbid ADHD after switching from methylphenidate to atomoxetine. The patient experienced enhanced quality of life and emotional stability over several months of treatment .

特性

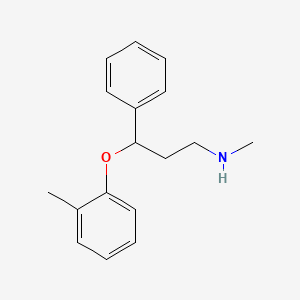

IUPAC Name |

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861048 | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63940-51-2 | |

| Record name | N-Methyl-γ-(2-methylphenoxy)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63940-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tomoxetine?

A1: Tomoxetine is a potent and selective inhibitor of norepinephrine (NE) reuptake. [] It exerts its therapeutic effects by increasing the concentration of NE in synaptic clefts, primarily in the prefrontal cortex, an area of the brain associated with attention, executive function, and working memory. [, , , , ]

Q2: How does tomoxetine's mechanism of action differ from that of psychostimulants like methylphenidate?

A2: Unlike psychostimulants, which primarily target dopamine transporters in addition to NE transporters, tomoxetine exhibits selectivity for NE transporters. [, , , ] This selectivity may translate to a different side effect profile, potentially reducing the risk of certain adverse effects associated with dopamine modulation. [, ]

Q3: Does tomoxetine have any effect on dopamine levels in the brain?

A3: While tomoxetine primarily targets NE reuptake, studies in animals suggest that it can indirectly increase dopamine levels in the cortex without significantly affecting subcortical dopamine levels. [] This effect on cortical dopamine is thought to contribute to its therapeutic benefits in ADHD. []

Q4: What is the molecular formula and weight of tomoxetine?

A4: The molecular formula of tomoxetine is C17H21NO • HCl (tomoxetine hydrochloride). Its molecular weight is 291.82 g/mol.

Q5: How does the structure of tomoxetine contribute to its selectivity for norepinephrine transporters over serotonin transporters?

A5: The p-trifluoromethyl substituent on the phenoxy ring of tomoxetine plays a crucial role in its selectivity for NE transporters. [] Analogs lacking this substituent or with modifications at this position exhibit significantly reduced potency and selectivity for NE uptake inhibition. [, ]

Q6: Have any structural modifications of tomoxetine been explored, and how do they affect its activity?

A6: Research has explored modifications to the tomoxetine structure, primarily by altering the substituents on the phenoxy ring. [] Replacing the p-trifluoromethyl group with other substituents, such as iodine or methoxy groups, has been shown to alter the compound's selectivity for monoamine transporters. [] For instance, iodinated derivatives displayed high affinity for serotonin transporters, while retaining some affinity for NE transporters. []

Q7: What is the bioavailability of tomoxetine after oral administration?

A7: Oral bioavailability of tomoxetine varies significantly between species. Studies in rats revealed low oral bioavailability (F = 4%), attributed to efficient first-pass hepatic metabolism. [] In contrast, dogs exhibited high oral bioavailability (F = 74%), indicating reduced first-pass metabolism in this species. []

Q8: How is tomoxetine metabolized, and what are the major routes of elimination?

A8: Tomoxetine undergoes extensive metabolism, primarily in the liver. [] Major metabolic pathways include aromatic ring hydroxylation, benzylic oxidation (observed in rats), and N-demethylation. [] The primary metabolite, 4-hydroxytomoxetine, is further conjugated to form glucuronide and sulfate conjugates (observed in dogs). [] Excretion occurs mainly through urine (48-66% of the dose) and feces (32-42% of the dose) in both rats and dogs. []

Q9: Does tomoxetine exhibit dose-dependent pharmacokinetics?

A9: Studies in humans suggest potential dose-dependent pharmacokinetics of tomoxetine. [] While a majority of subjects displayed a typical half-life of approximately 4-5 hours after single or multiple doses, some individuals exhibited significantly longer half-lives (around 19 hours), suggesting potential for accumulation in a subset of the population. []

Q10: What preclinical models have been used to evaluate the efficacy of tomoxetine in attention-deficit/hyperactivity disorder (ADHD)?

A10: Preclinical studies have employed various animal models to assess tomoxetine's potential in ADHD. Rodent models of impulsivity, attention, and hyperactivity are frequently utilized. [, ] Additionally, research has explored the effects of tomoxetine on neurochemical markers and electrophysiological activity in brain regions implicated in ADHD pathology. [, , , ]

Q11: Has tomoxetine demonstrated efficacy in clinical trials for ADHD?

A11: Yes, clinical trials have demonstrated the efficacy of tomoxetine in treating ADHD in both children and adults. [, , , , ] Significant improvements in core ADHD symptoms, including inattention, hyperactivity, and impulsivity, have been observed compared to placebo. [, , , , ]

Q12: What analytical methods are commonly employed for the detection and quantification of tomoxetine in biological samples?

A13: Several analytical methods have been developed and validated for the determination of tomoxetine in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for its sensitivity and selectivity in quantifying tomoxetine and its metabolites in plasma and other biological fluids. [] Gas chromatography, particularly headspace gas chromatography (HS-GC), has been employed to quantify residual organic solvents in tomoxetine hydrochloride drug substance. []

Q13: Does tomoxetine interact with any drug transporters other than norepinephrine transporters?

A14: While tomoxetine exhibits high selectivity for NE transporters, in vitro studies using rat brain tissue suggest that it can also bind to serotonin transporters, although with lower affinity compared to NE transporters. [] This finding highlights the importance of further investigating potential drug-transporter interactions, particularly at higher doses or in individuals with specific genetic variations in transporter expression or function.

Q14: What are the main alternatives to tomoxetine for treating ADHD, and how do their mechanisms of action compare?

A15: The primary alternatives to tomoxetine for ADHD treatment are psychostimulants, such as methylphenidate and amphetamine derivatives. [] These medications primarily act by blocking both dopamine and NE transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. [] Unlike tomoxetine, which selectively targets NE reuptake, psychostimulants have a more pronounced effect on dopamine levels, particularly in the mesolimbic pathway, which is associated with reward and motivation. []

Q15: What were the initial therapeutic targets of tomoxetine before its development for ADHD?

A16: Tomoxetine was initially investigated in the 1980s as a potential treatment for depressive illness due to its selective inhibition of norepinephrine reuptake. [, ] While early clinical trials demonstrated some efficacy in treating depression, its development for this indication was discontinued. [, ] It was later in the 1990s that research refocused on its potential in treating ADHD, leading to its approval for this indication. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。